molecular formula C17H19NO2 B5763911 N-(2-methoxy-5-methylphenyl)-3,4-dimethylbenzamide

N-(2-methoxy-5-methylphenyl)-3,4-dimethylbenzamide

Cat. No. B5763911
M. Wt: 269.34 g/mol
InChI Key: LIYPLIJQXLYEKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-methylphenyl)-3,4-dimethylbenzamide, also known as MMDB, is a chemical compound that has gained significant attention in the scientific community for its potential therapeutic applications. MMDB belongs to the class of benzamide derivatives and has been studied extensively for its ability to interact with various biological targets.

Mechanism of Action

The exact mechanism of action of N-(2-methoxy-5-methylphenyl)-3,4-dimethylbenzamide is not fully understood, but it is believed to interact with various biological targets, including enzymes and receptors. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in regulating gene expression. It has also been found to interact with the estrogen receptor, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. It has been found to induce apoptosis in cancer cells, reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and protect neurons from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-methoxy-5-methylphenyl)-3,4-dimethylbenzamide in lab experiments is its ability to selectively target specific biological targets, such as HDACs and the estrogen receptor. This makes it a valuable tool for studying the role of these targets in various biological processes. However, one limitation of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(2-methoxy-5-methylphenyl)-3,4-dimethylbenzamide. One area of interest is its potential use as a therapeutic agent for the treatment of breast cancer, particularly in combination with other anti-cancer drugs. Another potential area of research is the development of more potent and selective this compound analogs that can target specific biological targets with greater efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications in other fields, such as neurodegenerative diseases and inflammation.

Synthesis Methods

N-(2-methoxy-5-methylphenyl)-3,4-dimethylbenzamide can be synthesized using a multi-step process that involves the reaction of 2-methoxy-5-methylbenzoic acid with thionyl chloride, followed by the reaction with 3,4-dimethylaniline in the presence of a base. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-3,4-dimethylbenzamide has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. It has been found to have a significant inhibitory effect on the growth of cancer cells, particularly breast cancer cells, by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB.

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-11-5-8-16(20-4)15(9-11)18-17(19)14-7-6-12(2)13(3)10-14/h5-10H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYPLIJQXLYEKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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